
2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester is a chemical compound with a complex structure that includes a pyridine ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester typically involves the reaction of 3-pyridinecarboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce tetrahydropyridine derivatives .
Scientific Research Applications
2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, depending on the context and the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid, methyl ester: This compound shares a similar pyridine ring structure but lacks the amino group and tetrahydro modifications.
4-Amino-3,5,6-trichloropicolinic acid: Another related compound with a pyridine ring and amino group, but with different substituents.
Uniqueness
2-Amino-3,4,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h5H,2-4H2,1H3,(H2,8,9) |
InChI Key |
RWMIOLAULSZZKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)


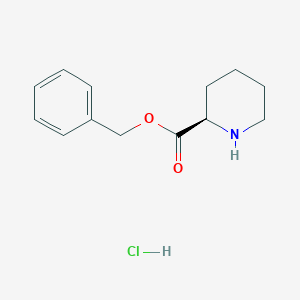

![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
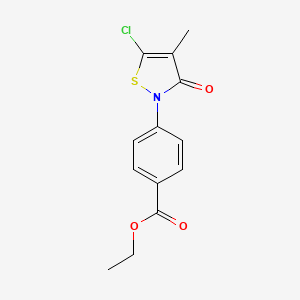
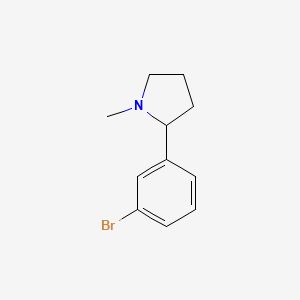
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
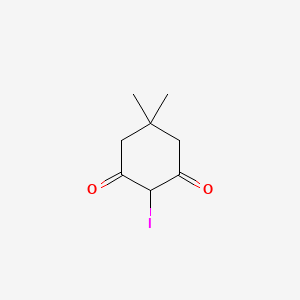
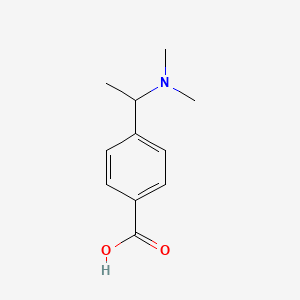
![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B13029390.png)
